(4-fluoro-1H-indol-7-yl)methanol
Description
Significance of Indole (B1671886) Heterocycles in Synthetic Chemistry and Biological Probe Design
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in the realms of synthetic chemistry and drug discovery. rsc.orgnih.gov This aromatic heterocycle is a key structural component in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. sigmaaldrich.comwww.gov.uk Its versatile structure allows for functionalization at multiple positions, providing a foundation for the creation of diverse chemical libraries with a wide spectrum of biological activities. rsc.orgmdpi.com
In the field of biological probe design, the inherent fluorescence of the indole nucleus makes it an invaluable tool. bldpharm.com Indole derivatives are extensively studied and utilized as fluorescent probes to investigate protein structures and enzymatic reactions. bldpharm.com By modifying the indole scaffold, researchers can design probes with specific photophysical properties for various analytical and bioimaging applications, including the detection of ions and pH sensing. mdpi.comnih.gov For instance, certain indole-based chemosensors can detect cations, anions, and neutral species through measurable changes in their fluorescence or color. bldpharm.com
The Role of Fluorine Atom Incorporation in Modulating Molecular Properties for Research Purposes
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. mdpi.comresearchgate.net Due to its small size and high electronegativity, fluorine can significantly alter a molecule's physicochemical properties without introducing significant steric bulk. researchgate.net This strategic substitution can lead to improved metabolic stability, increased binding affinity for target proteins, and enhanced membrane permeability. mdpi.com
Fluorination can modulate the basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability. researchgate.netsigmaaldrich.com The carbon-fluorine bond is the strongest in organic chemistry, which often leads to increased thermal and metabolic stability of the molecule. nih.gov This enhanced stability can prevent unwanted metabolic oxidation, a common issue in drug development. nih.gov Furthermore, the incorporation of the 18F isotope is a critical tool in positron emission tomography (PET) imaging, a sensitive technique for in vivo imaging in drug discovery and development. mdpi.com
Historical Context of Indole Synthesis and Functionalization Methodologies
The chemistry of indole dates back to the 19th century with the study of the dye indigo. sigmaaldrich.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole. ambeed.com One of the most venerable and reliable methods for synthesizing substituted indoles is the Fischer indole synthesis, developed in 1883 by Emil Fischer. ambeed.comnih.gov This method involves the acid-catalyzed cyclization of an arylhydrazone. nih.gov
Over the decades, numerous other named reactions for indole synthesis have been developed, including the Reissert, Bischler, Madelung, Hemetsberger, Larock, and Nenitzescu syntheses. www.gov.ukgoogle.com These methods provide access to a wide variety of substituted indoles.
The direct functionalization of the indole core, particularly at the less reactive positions of the benzene ring (C4-C7), has been a significant challenge. nih.gov Historically, this was achieved through directed metallation or halogenation. nih.gov In recent decades, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective modification of the indole scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds at previously inaccessible positions. nih.gov
Overview of Research Approaches for (4-Fluoro-1H-indol-7-yl)methanol and Related Analogs
While specific research on This compound is not extensively documented in publicly available literature, its synthesis and potential applications can be inferred from research on closely related analogs. The primary challenge lies in the selective functionalization of the C7 position of the 4-fluoroindole (B1304775) core.
The synthesis of the precursor, 4-fluoroindole, is well-established. nih.gov One common method involves the reaction of 2-fluoro-6-nitrotoluene (B1294474) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by reduction and cyclization. nih.gov
Synthetic Strategies for C7-Functionalization:
The introduction of a methanol (B129727) group at the C7 position would likely proceed through a C7-formylated or C7-carboxylated intermediate. General strategies for the C-H functionalization of indoles can be applied here. For instance, a Vilsmeier-Haack reaction on a suitably protected 4-fluoroindole could potentially introduce a formyl group at the C7 position, which could then be reduced to the corresponding alcohol.
Alternatively, directed ortho-lithiation of a protected 4-fluoroindole could be employed. By introducing a directing group at the N1 position, it may be possible to selectively deprotonate the C7 position and then quench with an appropriate electrophile, such as formaldehyde (B43269) or a chloroformate, to generate the desired intermediate.
Research Interest in Related Analogs:
The research interest in fluorinated indoles is significant, particularly in the context of medicinal chemistry. For example, fluorinated indole-imidazole conjugates have been developed as selective 5-HT7 receptor agonists with potential applications as neuropathic painkillers. sigmaaldrich.com Other fluorinated indole derivatives have been investigated as inhibitors of RIP1 kinase for the treatment of inflammatory liver diseases. ambeed.com
The data tables below summarize the properties of the parent compound, 4-fluoroindole, and a related, non-fluorinated analog, (1H-indol-4-yl)methanol, to provide a reference for the expected characteristics of this compound.
Table 1: Physicochemical Properties of 4-Fluoroindole
| Property | Value | Source |
| CAS Number | 387-43-9 | |
| Molecular Formula | C8H6FN | |
| Molecular Weight | 135.14 g/mol | |
| Boiling Point | 90 °C at 0.4 mmHg | |
| Melting Point | 30-32 °C |
Table 2: Physicochemical Properties of (1H-Indol-4-yl)methanol
| Property | Value | Source |
| CAS Number | 1074-85-7 | nih.gov |
| Molecular Formula | C9H9NO | |
| Molecular Weight | 147.17 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-1H-indol-7-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDBWIAXAPRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 4 Fluoro 1h Indol 7 Yl Methanol
Transformations Involving the Primary Alcohol Functionality at C7
The primary alcohol at the C7 position is a versatile handle for a variety of chemical transformations, allowing for oxidation to carbonyl compounds, substitution by nucleophiles, and the formation of ether and ester linkages for further molecular elaboration.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of (4-fluoro-1H-indol-7-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-fluoro-1H-indole-7-carbaldehyde, or further to the carboxylic acid, 4-fluoro-1H-indole-7-carboxylic acid. The choice of oxidizing agent is crucial for controlling the outcome of the reaction. Milder reagents are required for the synthesis of the aldehyde to prevent over-oxidation.
Common laboratory reagents for this type of transformation include:
To Aldehyde : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are frequently used under anhydrous conditions to stop the oxidation at the aldehyde stage.
To Carboxylic Acid : Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium hypochlorite (B82951) can oxidize the primary alcohol directly to the carboxylic acid. organic-chemistry.org
The table below summarizes the expected products from the oxidation of this compound.
| Starting Material | Reagent | Product |
| This compound | Pyridinium Chlorochromate (PCC) | 4-Fluoro-1H-indole-7-carbaldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 4-Fluoro-1H-indole-7-carboxylic acid |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
The hydroxyl group of the C7-methanol is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a water molecule, which is an excellent leaving group. Once activated, the benzylic carbon is susceptible to attack by a wide range of nucleophiles.
A general strategy involves reacting the alcohol with an activating agent, followed by the introduction of a nucleophile. For instance, methyltrifluoromethanesulfonate (MeOTf) can be used as a catalyst to promote the direct nucleophilic substitution of alcohols. acs.org
The table below illustrates potential nucleophilic substitution reactions.
| Activated Intermediate | Nucleophile (Nu⁻) | Product |
| (4-Fluoro-1H-indol-7-yl)methyl tosylate | Cyanide (CN⁻) | (4-Fluoro-1H-indol-7-yl)acetonitrile |
| (4-Fluoro-1H-indol-7-yl)methyl bromide | Azide (N₃⁻) | 7-(Azidomethyl)-4-fluoro-1H-indole |
| (4-Fluoro-1H-indol-7-yl)methyl mesylate | Thiophenoxide (PhS⁻) | 4-Fluoro-7-[(phenylthio)methyl]-1H-indole |
Formation of Ethers and Esters for Scaffold Elaboration
The primary alcohol functionality readily participates in ether and ester formation, providing a straightforward method for scaffold elaboration and property modification.
Etherification , commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol with a base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.
Esterification can be accomplished through several methods, most notably the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. nih.gov Alternatively, reaction with a more reactive acyl halide or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) provides the corresponding ester under milder conditions.
The table below provides examples of ether and ester formation.
| Reaction Type | Reagents | Product |
| Etherification | 1. NaH; 2. Benzyl bromide | 7-(Benzyloxymethyl)-4-fluoro-1H-indole |
| Esterification | Acetic anhydride, Pyridine | (4-Fluoro-1H-indol-7-yl)methyl acetate |
| Esterification | Benzoic acid, H₂SO₄ (cat.) | (4-Fluoro-1H-indol-7-yl)methyl benzoate |
Reactivity of the Indole (B1671886) Nitrogen (N1)
The indole nitrogen (N1) possesses a lone pair of electrons and an associated proton (N-H). Its reactivity is dominated by deprotonation followed by reaction with electrophiles. The electron-withdrawing nature of the C4-fluoro substituent decreases the electron density at N1, making the N-H proton more acidic and the nitrogen atom less nucleophilic compared to unsubstituted indole.
N-Alkylation and N-Acylation Reactions
N-functionalization of the indole ring is a common strategy in medicinal chemistry. These reactions typically proceed via deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), to form the highly nucleophilic indolide anion. nih.gov This anion then readily reacts with electrophilic reagents like alkyl halides or acyl chlorides. nih.govorganic-chemistry.org The increased acidity of the N-H proton in this compound, due to the C4-fluoro group, facilitates this deprotonation step.
The choice of base and solvent is critical for achieving selective N-functionalization over C-functionalization. nih.govnih.gov
The table below details representative N-alkylation and N-acylation reactions.
| Reaction Type | Reagents | Product |
| N-Alkylation | 1. NaH, THF; 2. Methyl iodide | (4-Fluoro-1-methyl-1H-indol-7-yl)methanol |
| N-Alkylation | 1. K₂CO₃, DMF; 2. Ethyl bromoacetate | Ethyl 2-((4-fluoro-7-(hydroxymethyl)-1H-indol-1-yl)acetate |
| N-Acylation | 1. NaH, THF; 2. Acetyl chloride | (1-Acetyl-4-fluoro-1H-indol-7-yl)methanol |
Protonation and Deprotonation Behavior in Mechanistic Studies
The protonation and deprotonation of the indole nitrogen are fundamental to understanding its reactivity. nih.gov The N-H proton of an indole has a pKa of approximately 17 in DMSO, indicating it is a weak acid. The presence of the electron-withdrawing fluorine atom at C4 is expected to lower this pKa, making the N-H proton more acidic and thus easier to remove with a base. This enhanced acidity is a key factor in the feasibility of N-alkylation and N-acylation reactions. nih.gov
Conversely, the indole nitrogen is a very weak base. Protonation occurs at the C3 position in strongly acidic media, disrupting the aromaticity of the pyrrole (B145914) ring. The C4-fluoro substituent further decreases the basicity of the ring system, making protonation even less favorable. In mechanistic studies, the deprotonation of the N-H is a crucial initial step for many synthetic transformations, generating the nucleophilic indolide anion required for subsequent reactions with electrophiles. rsc.org
Electrophilic and Nucleophilic Functionalization on the Indole Ring System
The indole scaffold is a prominent feature in many biologically active compounds, and the introduction of a fluorine atom can significantly influence its chemical reactivity and biological properties. ossila.comnih.gov The reactivity of the indole ring is characterized by a higher electron density on the pyrrole ring compared to the benzene (B151609) ring, making the C3 position the most nucleophilic and susceptible to electrophilic attack. youtube.com The presence of a fluorine atom at the C4-position and a hydroxymethyl group at the C7-position in this compound introduces additional complexity and opportunities for selective functionalization.
The C2 and C3 positions of the indole ring are the most reactive sites for electrophilic substitution. youtube.com In the case of 4-fluoroindoles, the fluorine atom, despite being an electron-withdrawing group, can also act as a weak π-donor through resonance, which can influence the regioselectivity of these reactions. libretexts.org Generally, electrophilic attack occurs preferentially at the C3 position. youtube.com If the C3 position is blocked, functionalization can then occur at the C2 position.
Research has shown that various electrophilic reagents can be used to functionalize the C2 and C3 positions of fluorinated indoles. For instance, palladium-catalyzed dual C-H functionalization at both C2 and C3 has been reported for the synthesis of fluorinated isocryptolepine analogues. nih.gov This method allows for the one-step synthesis of diverse and potentially biologically active compounds. nih.gov
The following table summarizes some examples of C2 and C3 functionalization reactions on fluorinated indoles:
| Reaction Type | Reagents and Conditions | Product | Reference |
| Dual C-H Functionalization | Fluorinated imidoyl chlorides, Pd catalyst | Fluorinated isocryptolepine analogues | nih.gov |
| C-2 β-Fluorovinylation | Fluorovinyl iodonium (B1229267) salts, Pd catalyst | C-2 β-fluorovinyl indoles | researchgate.net |
Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions used to form new carbon-carbon bonds. wikipedia.orgbyjus.com In the context of indoles, Friedel-Crafts acylation typically occurs at the C3 position due to its high electron density. researchgate.netnih.gov The presence of a fluorine atom at the C4-position can influence the reactivity of the indole ring in these reactions. While fluorine is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack, its directing effects still favor substitution at the ortho and para positions relative to itself. wikipedia.orglibretexts.org
For this compound, Friedel-Crafts acylation would be expected to occur at the C3 position. The reaction involves the generation of an acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com This electrophile is then attacked by the electron-rich indole ring. masterorganicchemistry.com The resulting ketone product is generally deactivated towards further substitution, preventing polyacylation. organic-chemistry.org
Trifluoromethanesulfonic acid (TfOH) has also been shown to be an effective catalyst for Friedel-Crafts acylations, often under milder conditions than traditional Lewis acids. mdpi.com Furthermore, zinc oxide (ZnO) has been utilized as a catalyst for the regioselective C3-acylation of indoles. researchgate.net
Below is a table summarizing key aspects of Friedel-Crafts reactions on indoles:
| Reaction Type | Typical Reagents | Catalyst | Key Features | Reference |
| Friedel-Crafts Acylation | Acyl chlorides, Anhydrides | AlCl₃, FeCl₃, TfOH, ZnO | Regioselective at C3; Product is deactivated to further reaction. | byjus.comresearchgate.netorganic-chemistry.orgmdpi.com |
| Friedel-Crafts Alkylation | Alkyl halides | AlCl₃, FeCl₃ | Can lead to polyalkylation; Carbocation rearrangements are possible. | byjus.commasterorganicchemistry.com |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules. umich.edu In the context of indoles, this approach allows for the introduction of various functional groups at specific positions without the need for pre-functionalized starting materials. For fluorinated indoles, directing groups can be employed to achieve high regioselectivity.
Palladium-catalyzed C-H functionalization has been extensively studied for indoles. nih.govscilit.com For instance, a directing group at the C3 position can facilitate the selective C4-fluoroalkylation of indoles. nih.gov Similarly, a formyl group at C3 can direct the C4-arylation of indoles. nih.govacs.org Research has also demonstrated the palladium-catalyzed C-H allylation of indole derivatives. ohsu.edu
Rhodium catalysts have also been employed for the C-H functionalization of indoles. For example, a chiral Rhodium complex has been used for the enantioselective C7 functionalization of indolines, which can then be oxidized to the corresponding indoles. nih.gov This highlights the potential for developing asymmetric C-H functionalization methods for fluorinated indoles.
The following table provides examples of direct C-H functionalization reactions on the indole ring system:
| Position | Reaction Type | Catalyst System | Directing Group | Reference |
| C4 | Fluoroalkylation | Pd(OAc)₂ | Group at C3 | nih.gov |
| C4 | Arylation | Pd(OAc)₂ | Formyl at C3 | nih.govacs.org |
| C4 | Alkynylation | Pd(II) | Alanine (transient) | acs.org |
| C7 | Arylation | Chiral Rhodium | Hydroxamate on N | nih.gov |
Selective C-F Bond Activation and Transformations
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and transformation a significant challenge. rsc.orgresearchgate.net However, recent advancements have provided methods for the functionalization of fluorinated molecules through C-F bond cleavage. mdpi.comsioc-journal.cn These strategies can be broadly categorized into transition-metal-mediated processes and transition-metal-free approaches. mdpi.com
For fluoroaromatics like 4-fluoroindole (B1304775), nucleophilic aromatic substitution (SNAr) is a possible pathway for C-F bond transformation, particularly if the ring is sufficiently electron-deficient. masterorganicchemistry.comlibretexts.orglibretexts.org The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack, and the rate-determining step is typically the addition of the nucleophile. masterorganicchemistry.com Organic photoredox catalysis has enabled the SNAr of unactivated fluoroarenes under mild conditions with a variety of nucleophiles. nih.gov
Transition metal catalysis, particularly with palladium, has been employed for the hydrodefluorination of multifluoro-aromatics. mdpi.com Additionally, visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage, enabling reactions such as hydrodefluorination, alkylation, and arylation of polyfluorinated arenes. nih.gov
Another approach involves the generation of highly reactive intermediates. For example, the fragmentation of certain boron clusters in the gas phase generates ions that can spontaneously react with and functionalize C-H bonds, suggesting the potential for novel C-F functionalization strategies. nih.gov
The table below outlines some methods for C-F bond activation and transformation:
| Method | Catalyst/Conditions | Transformation | Key Features | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Base, Nucleophile | Substitution of Fluorine | Requires electron-deficient ring; F is a good leaving group in this context. | masterorganicchemistry.comlibretexts.orgyoutube.com |
| Photoredox Catalysis | Organic photocatalyst, light | Substitution of Fluorine | Applicable to unactivated fluoroarenes. | nih.gov |
| Transition Metal Catalysis | Palladium catalyst | Hydrodefluorination | Selective cleavage of C-F bonds. | mdpi.com |
| Visible Light Photoredox Catalysis | Photocatalyst, light | Hydrodefluorination, Alkylation, Arylation | Radical-mediated C-F bond cleavage. | nih.gov |
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the N-H proton, the C2 and C3 positions of the indole ring, the C-F bond, and the hydroxymethyl group—necessitates careful consideration of chemo- and regioselectivity in its reactions. The outcome of a reaction will depend on the nature of the reagents, catalysts, and reaction conditions.
Regioselectivity in electrophilic aromatic substitution is primarily governed by the inherent reactivity of the indole ring, with the C3 position being the most favored site for attack. youtube.com The fluorine atom at C4 acts as a deactivating group but directs ortho and para, which in this case corresponds to the C3 and C5 positions. wikipedia.orglibretexts.org The hydroxymethyl group at C7 is also an ortho, para director, influencing the C6 and C5 positions. The interplay of these directing effects will determine the final substitution pattern. Directing groups can be strategically employed to override the inherent reactivity and achieve functionalization at less favored positions like C4 or C7. nih.govnih.gov
Chemoselectivity involves the selective reaction of one functional group in the presence of others. For this compound, this could involve:
N-H vs. O-H functionalization: The relative acidity and nucleophilicity of the indole N-H and the alcohol O-H will determine which site reacts with a given reagent. For example, strong bases are likely to deprotonate the more acidic N-H.
Ring functionalization vs. side-chain functionalization: The choice of reagents will determine whether the reaction occurs on the indole ring (e.g., electrophilic substitution) or at the hydroxymethyl group (e.g., oxidation, esterification).
C-H vs. C-F activation: As discussed previously, specific catalytic systems are required to selectively activate either a C-H bond on the ring or the C-F bond.
The following table summarizes the potential reactive sites and the factors influencing selectivity:
| Reactive Site | Type of Reaction | Factors Influencing Selectivity |
| C3 Position | Electrophilic Substitution | Inherent high electron density of the indole ring. |
| C2 Position | Electrophilic Substitution | Occurs if C3 is blocked. |
| C4, C5, C6 Positions | Electrophilic Substitution | Influenced by the directing effects of the fluorine and hydroxymethyl groups; often requires a directing group strategy for selective functionalization. |
| N-H | Deprotonation, Alkylation, Acylation | Acidity of the N-H proton; nature of the base and electrophile. |
| -CH₂OH | Oxidation, Esterification, Etherification | Reactivity of the primary alcohol; choice of oxidizing or acylating/alkylating agent. |
| C-F Bond | Nucleophilic Substitution, Reductive Defluorination | Strength of the C-F bond; requirement for specific catalysts or reaction conditions for activation. |
Academic Applications of 4 Fluoro 1h Indol 7 Yl Methanol As a Synthetic Building Block and Research Scaffold
Precursor in the Synthesis of Complex Fluorinated Indole (B1671886) Architectures
The (4-fluoro-1H-indol-7-yl)methanol scaffold is primed for the construction of more elaborate fluorinated indole structures. The hydroxymethyl group at the C7 position serves as a versatile handle for a variety of chemical transformations. While direct literature on this specific methanol (B129727) derivative is limited, the reactivity of the indole core and similar functionalized indoles allows for a clear projection of its synthetic utility.
The indole ring itself, being an electron-rich aromatic system, can participate in numerous reactions. mdpi.com The synthesis of complex indole derivatives often involves modern catalytic methods. For instance, palladium-catalyzed carbonylation reactions are used to introduce carbonyl groups, which can then be further functionalized to build complex side chains or fused ring systems. beilstein-journals.orgbeilstein-journals.org The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or carboxylic acid, providing entry into a wide array of subsequent reactions, including Wittig reactions, reductive aminations, and amide couplings, thereby enabling the construction of intricate molecular frameworks.
Furthermore, the inherent reactivity of the indole nucleus at the C2 and C3 positions can be exploited. For example, cycloaddition reactions using the indole core as a dienophile or diene are powerful methods for creating fused polycyclic systems. researchgate.net The presence of the fluorine atom at the C4 position can modulate the electronic properties of the indole ring, potentially influencing the regioselectivity and stereoselectivity of these cycloaddition reactions.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are fundamental to chemical biology and drug discovery, aiming to understand how chemical structure correlates with biological activity. The this compound scaffold is an ideal starting point for generating focused libraries of compounds for SAR exploration. The distinct functional handles—the N-H of the indole ring, the C7-hydroxymethyl group, and various positions on the indole core—allow for systematic structural modifications.
For example, the hydroxymethyl group can be converted into a variety of ethers, esters, or amines, allowing researchers to probe the effects of size, polarity, and hydrogen bonding capacity at the C7 position. The indole nitrogen can be alkylated or acylated to explore how substitution at this position affects target engagement.
A closely related analog, 4-fluoro-7-methyl-1H-indole-2-carboxamide , illustrates the potential of this scaffold. This compound demonstrates significant activity against several therapeutic targets, including histone methyltransferases and viral polymerases. Its structural features, such as the fluorine at C4 enhancing metabolic stability and the carboxamide at C2 acting as a hydrogen bond donor/acceptor, are critical for its biological activity. vulcanchem.com By starting with this compound, researchers can synthesize analogous series of compounds where the C7-methanol is modified, providing valuable SAR data and potentially leading to the discovery of new potent and selective biological probes.
| Compound Name | Key Structural Features | Role in Research |
| This compound | 4-fluoroindole (B1304775) core, C7-hydroxymethyl group | Versatile starting material for derivative synthesis. |
| 4-fluoro-7-methyl-1H-indole-2-carboxamide | 4-fluoroindole core, C7-methyl group, C2-carboxamide | Biologically active compound used to study target engagement and SAR. vulcanchem.com |
Utilization in Scaffold Diversification and Library Synthesis for Academic Screening Programs
The generation of diverse chemical libraries is crucial for identifying new hit compounds in high-throughput screening campaigns. nih.gov The this compound scaffold is well-suited for diversity-oriented synthesis, a strategy that aims to create structurally diverse molecules from a common starting material.
Strategies for diversifying indole-based scaffolds often involve either appending substituents to a core template or performing skeletal modifications through ring-forming or ring-breaking reactions. nih.gov Starting with this compound, a library can be rapidly generated by parallel synthesis techniques. The C7-hydroxymethyl group can be reacted with a diverse set of carboxylic acids to form a library of esters, or with various isocyanates to produce a library of carbamates.
Furthermore, the development of fragment libraries, particularly those containing fluorine, has become increasingly important in drug discovery. nih.gov Fluorinated fragments are often screened using ¹⁹F NMR spectroscopy. This compound could serve as a key building block for creating a collection of fluorinated indole fragments, each with unique substitution patterns, to be included in such screening libraries. The insights gained from screening these libraries can guide the design of more complex and targeted therapeutic agents.
Integration into Heterocyclic Ring Systems (e.g., Fused Indole-Indazole, Indole-Pyrimidine)
Fusing the indole core with other heterocyclic rings is a common strategy to create novel chemical entities with unique three-dimensional shapes and biological activities. The functional groups on this compound provide the necessary handles to construct such fused systems.
For instance, the synthesis of indole-fused seven-membered N-heterocycles has been achieved through photoredox-catalyzed intramolecular cyclization of indolyl α-diazocarbonyls. nih.govacs.org The C7-hydroxymethyl group of this compound can be elaborated into a suitable precursor for such cyclization reactions.
Similarly, the construction of indole-pyrimidine fused systems is of significant interest. For example, derivatives of thieno[3,2-d]pyrimidine, which are structurally related to indole-pyrimidines, have been developed as potent enzyme inhibitors. nih.gov The synthesis of these systems often involves multi-step sequences where a functionalized indole is a key intermediate. The C7-substituent of this compound can be used to anchor the molecule to a solid support for combinatorial synthesis or to introduce points of diversity in the final fused-ring products. The synthesis of beilstein-journals.orgnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine indole derivatives has also been reported, highlighting the accessibility of such fused systems. nih.gov
The fusion with an indazole ring would create an indole-indazole hybrid, a novel heterocyclic scaffold with potential applications in medicinal chemistry. The synthesis of such a system could be envisioned by first converting the C7-hydroxymethyl group into an amino or hydrazino group, followed by a cyclization reaction to form the pyrazole (B372694) ring of the indazole moiety.
Exploration in Late-Stage Functionalization Strategies for Complex Molecules
Late-stage functionalization (LSF) is a powerful synthetic strategy that involves the modification of complex molecules, such as drug candidates or natural products, at a late stage in their synthesis. nih.govnih.govwikipedia.orgscispace.com This approach allows for the rapid generation of analogs without the need for de novo synthesis, accelerating the exploration of SAR. rsc.org
The this compound scaffold itself can be a target for LSF. For example, C-H functionalization reactions could be used to introduce additional substituents onto the indole or benzene (B151609) ring, further diversifying the molecule. The development of site-selective LSF reactions is a major goal in synthetic chemistry, and the electronic bias provided by the fluorine atom and the directing potential of the hydroxymethyl group (or its derivatives) could be exploited to achieve high regioselectivity in these transformations.
Conversely, derivatives of this compound can be designed to participate in LSF. For example, the hydroxymethyl group could be converted into a boronic ester or a halide, which are common functional groups used in cross-coupling reactions. These "pre-functionalized" molecules can then be coupled with a wide range of partners in the final steps of a synthetic sequence, providing rapid access to a diverse set of complex products.
Role in Bioisosteric Replacement Studies within Academic Synthetic Targets
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.govnih.govacs.org The introduction of fluorine is a classic example of bioisosteric replacement, where a hydrogen atom or a hydroxyl group is replaced by fluorine to modulate a molecule's properties. selvita.com
The 4-fluoroindole motif present in this compound is a key bioisostere. The replacement of a hydrogen atom with a fluorine atom at the C4 position can lead to significant improvements in biological potency. For example, in a series of HIV-1 attachment inhibitors, the introduction of a 4-fluoro substituent on the indole ring enhanced potency by more than 50-fold. nih.gov This enhancement is often attributed to the unique electronic properties of fluorine, which can alter the pKa of nearby functional groups, influence molecular conformation, and form favorable interactions with biological targets.
Therefore, this compound is an excellent starting material for academic studies aimed at exploring the effects of the 4-fluoro bioisostere in various contexts. By synthesizing pairs of compounds—one with the 4-fluoroindole core and one without—researchers can systematically investigate how this bioisosteric replacement affects target binding, cell permeability, and metabolic stability, providing valuable insights for the rational design of new therapeutic agents.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Fluoro 1h Indol 7 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For fluorinated compounds like (4-fluoro-1H-indol-7-yl)methanol, NMR is particularly insightful due to the presence of the NMR-active ¹⁹F nucleus.
¹H and ¹³C NMR spectroscopy are fundamental for establishing the core indole (B1671886) structure and confirming the substitution pattern. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide a detailed map of the electronic environment of each nucleus.
In the ¹H NMR spectrum of an indole, the N-H proton typically appears as a broad singlet at a downfield chemical shift (around δ 8.0-11.0 ppm), although this can be influenced by the solvent and concentration. The aromatic protons on the indole ring exhibit characteristic chemical shifts and coupling patterns that are highly informative of their relative positions. The introduction of a fluorine atom at the C4 position and a hydroxymethyl group at the C7 position significantly influences the chemical shifts of the neighboring protons due to electronic and steric effects.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine and oxygen atoms will be deshielded and appear at a downfield chemical shift. The coupling between the fluorine and carbon atoms (¹JCF, ²JCF, ³JCF) provides further confirmation of the fluorine's position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 1 | N-H | 8.0 - 11.0 | br s | - |
| 2 | C-H | 7.0 - 7.5 | t | J ≈ 2.5 |
| 3 | C-H | 6.5 - 7.0 | t | J ≈ 2.5 |
| 4 | C-F | - | - | - |
| 5 | C-H | 6.8 - 7.2 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 |
| 6 | C-H | 6.9 - 7.3 | t | J ≈ 8.5 |
| 7 | C-CH₂OH | - | - | - |
| 7-CH₂ | C-H | 4.5 - 5.0 | s | - |
| 7-OH | O-H | Variable | br s | - |
| 2 | C | 120 - 125 | - | - |
| 3 | C | 100 - 105 | d | J(C,F) ≈ 3-5 |
| 3a | C | 125 - 130 | d | J(C,F) ≈ 5-10 |
| 4 | C | 150 - 160 | d | ¹J(C,F) ≈ 240-260 |
| 5 | C | 110 - 115 | d | J(C,F) ≈ 20-25 |
| 6 | C | 120 - 125 | d | J(C,F) ≈ 5-10 |
| 7 | C | 115 - 120 | - | - |
| 7a | C | 130 - 135 | d | J(C,F) ≈ 10-15 |
| 7-CH₂OH | C | 55 - 65 | - | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. "br s" denotes a broad singlet, "t" a triplet, and "dd" a doublet of doublets.
While ¹D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton coupling networks. In this compound, COSY would show correlations between adjacent protons on the indole ring, confirming their connectivity. TOCSY would reveal the entire spin system, for example, showing correlations between all the protons in the benzene (B151609) portion of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached protons. For the hydroxymethyl group, the HSQC spectrum would show a cross-peak between the methylene (B1212753) protons and the attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the methylene protons of the hydroxymethyl group and the C7 and C7a carbons of the indole ring, confirming the position of the substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine spatial proximity between protons. These experiments can help to confirm the substitution pattern by showing through-space interactions between protons on the substituent and the indole core.
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. wikipedia.org The chemical shift of the fluorine atom is highly dependent on its electronic environment. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the C4-fluorine. The multiplicity of this signal would be a doublet of doublets or a more complex multiplet due to coupling with the neighboring protons at C3 and C5. The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, making it a clean and informative experiment. alfa-chemistry.com The typical chemical shift for an aryl fluoride (B91410) is in the range of -100 to -140 ppm relative to CFCl₃.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula of the molecule, confirming the presence of one fluorine, one nitrogen, and one oxygen atom in this compound. The expected monoisotopic mass for C₉H₈FNO would be calculated and compared to the experimental value to confirm the molecular formula.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 166.0663 |
| [M+Na]⁺ | 188.0482 |
| [M-H]⁻ | 164.0520 |
In addition to the molecular ion peak, the mass spectrum shows a series of fragment ions that are formed by the breakdown of the molecule in the mass spectrometer. The fragmentation pattern is a fingerprint of the molecule and can be used to confirm its structure.
For this compound, characteristic fragmentation pathways would include the loss of the hydroxyl group, the entire hydroxymethyl group, and potentially the loss of HCN from the pyrrole (B145914) ring. The fragmentation of the fluorinated benzene ring would also produce characteristic ions. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Vibrational (IR/FTIR) and Electronic (UV-Vis) Spectroscopy
The structural elucidation of this compound is significantly aided by vibrational and electronic spectroscopic techniques. Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are instrumental in identifying the key functional groups, while ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure and chromophoric system of the molecule.
Infrared Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the O-H group of the methanol (B129727) substituent, the N-H group of the indole ring, the C-F bond, and the various vibrations of the indole core.
The spectrum of an indole derivative typically displays a sharp N-H stretching vibration in the region of 3400-3500 cm⁻¹. For instance, the N-H stretch in unsubstituted indole is observed around 3406 cm⁻¹. researchgate.net The presence of a hydroxyl group in this compound will give rise to a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding.
The aromatic C-H stretching vibrations of the indole ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methanol group will be observed just below 3000 cm⁻¹. The C-F stretching vibration for a fluoroaromatic compound typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected in the 1050-1000 cm⁻¹ range. The characteristic aromatic C=C stretching vibrations of the indole ring are anticipated to be found in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net
A representative table of expected IR absorption frequencies for this compound, based on data from related indole compounds, is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Indole) | Stretching | 3400 - 3500 | Medium-Sharp |
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Broad-Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |
| C-F (Aryl) | Stretching | 1000 - 1250 | Strong |
| C-O (Primary Alcohol) | Stretching | 1000 - 1050 | Strong |
| N-H (Indole) | Bending | 1500 - 1550 | Medium |
| C-H (Aromatic) | Out-of-plane Bending | 700 - 900 | Strong |
Ultraviolet-Visible Spectroscopy for Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, such as the indole chromophore. The indole ring system exhibits characteristic absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from π-π* transitions.
For the parent indole molecule, these bands are typically observed around 270-290 nm. core.ac.uk The position and intensity of these absorption maxima are sensitive to the nature and position of substituents on the indole ring. Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on their position.
In the case of this compound, the fluorine atom at the 4-position and the methanol group at the 7-position will influence the electronic spectrum. A study on ring-substituted indole-3-acetic acids showed that a fluorine atom at the 4- or 7-position leads to a hypsochromic shift of the absorption bands. nih.gov Conversely, a methyl group, which is electronically similar to a methanol group in its effect on the aromatic ring, typically causes a small bathochromic shift.
Therefore, the UV-Vis spectrum of this compound is expected to show a slight shift in its absorption maxima compared to unsubstituted indole, resulting from the combined electronic effects of the fluoro and methanol substituents. The absorption spectra of indole derivatives are also solvent-dependent, with more polar solvents often causing a shift in the absorption maxima. core.ac.uk
Below is a table summarizing the expected UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane, based on the effects observed in related fluoro- and alkyl-substituted indoles.
| Chromophore | Transition | Expected λₘₐₓ (nm) | Solvent |
| Indole Ring | π → π* (¹Lₐ) | ~260-270 | Cyclohexane |
| Indole Ring | π → π* (¹Lₑ) | ~280-290 | Cyclohexane |
X-ray Crystallography for Unambiguous Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of this compound.
While specific crystallographic data for this compound is not publicly available, analysis of the crystal structures of closely related indole derivatives allows for a detailed prediction of its solid-state structure. For instance, the crystal structure of 1H-indole-2-methanol reveals a monoclinic system with the space group P2/c. acs.org Other indole derivatives have been found to crystallize in orthorhombic systems. acs.org
The crystal packing of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The presence of both a hydrogen bond donor (the N-H of the indole and the O-H of the methanol) and acceptors (the nitrogen of the indole and the oxygen of the methanol) suggests the formation of an extensive hydrogen-bonding network. This is a common feature in the crystal structures of indole derivatives containing hydroxyl and N-H groups. acs.org
Furthermore, π-π stacking interactions between the aromatic indole rings are also anticipated to play a crucial role in the crystal packing. The fluorine substituent may also participate in weak intermolecular interactions, such as C-H···F hydrogen bonds.
A hypothetical table of crystallographic parameters for this compound is presented below, based on typical values for related indole structures.
| Parameter | Expected Value/Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, Pna2₁, etc. |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 10 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 2, 4, or 8 |
| Key Intermolecular Interactions | N-H···O, O-H···N, N-H···F, C-H···π, π-π stacking |
The precise determination of these parameters for this compound would require experimental single-crystal X-ray diffraction analysis.
Computational and Theoretical Studies on 4 Fluoro 1h Indol 7 Yl Methanol and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively applied to investigate the properties of indole (B1671886) derivatives. These studies provide a robust framework for understanding the fundamental characteristics of (4-fluoro-1H-indol-7-yl)methanol.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometries and electronic structures of molecules. rsc.orgnih.gov By approximating the complex many-electron problem to one involving the electron density, DFT allows for the accurate calculation of molecular properties. For substituted indoles, DFT calculations, often using functionals like B3LYP, have been shown to provide bond lengths and angles that are in good agreement with experimental data obtained from techniques like X-ray crystallography. chemrxiv.org
The introduction of a fluorine atom at the C4-position and a methanol (B129727) group at the C7-position of the indole ring significantly influences its electronic properties. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the methanol group can act as a weak electron-donating or -withdrawing group depending on its conformation. DFT calculations can precisely quantify these effects by mapping the electron density distribution across the molecule. researchgate.net
The electronic structure of indole and its derivatives has been a subject of considerable theoretical interest due to their biological importance. researchgate.net DFT studies have revealed that substitutions on the indole ring can lead to a bathochromic (red) shift in the absorption spectrum. chemrxiv.orgresearchgate.net For instance, the calculated HOMO-LUMO gap, a key indicator of electronic excitability, has been observed to decrease with certain substitutions. chemrxiv.org
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, bond angles, dihedral angles). | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Electronic Energy | The total energy of the molecule in its ground electronic state. | DFT, Ab initio methods |
| Electron Density | Distribution of electrons in the molecule, indicating regions of high and low electron concentration. | DFT |
| Dipole Moment | A measure of the overall polarity of the molecule. | DFT |
Calculation of Spectroscopic Parameters (e.g., GIAO NMR, Vibrational Frequencies)
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. imist.mayoutube.com This method has been successfully applied to various organic molecules, showing good correlation between theoretical and experimental ¹H and ¹³C NMR spectra. mdpi.com For this compound, GIAO calculations can predict the chemical shifts of the protons and carbons, aiding in the assignment of experimental spectra and providing insights into the electronic environment of each nucleus.
Vibrational frequencies, corresponding to the infrared (IR) spectrum, can also be computed using DFT. These calculations help in assigning the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. Comparing the calculated and experimental vibrational frequencies can confirm the molecular structure and provide information about bond strengths. For complex molecules, theoretical calculations are often essential for a complete and accurate interpretation of the vibrational spectrum.
| Spectroscopic Parameter | Computational Method | Information Gained |
|---|---|---|
| NMR Chemical Shifts | GIAO-DFT | Electronic environment of nuclei, structural confirmation. imist.mamdpi.com |
| Vibrational Frequencies (IR) | DFT (e.g., B3LYP) | Molecular vibrations, bond strengths, functional group identification. |
| UV-Vis Absorption Spectra | Time-Dependent DFT (TD-DFT) | Electronic transitions, HOMO-LUMO gap. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital with the highest energy electrons, is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO, the lowest energy empty orbital, relates to its ability to accept electrons (electrophilicity). youtube.comnumberanalytics.com
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the regions where these orbitals are localized. The energy gap between the HOMO and LUMO is also a critical parameter, influencing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational studies on substituted indoles have shown that the nature and position of substituents significantly affect the energies and distributions of the frontier orbitals. rsc.org
| Orbital | Role in Reactivity | Information Derived |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Electron donor (Nucleophile) | Predicts sites for electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron acceptor (Electrophile) | Predicts sites for nucleophilic attack. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | A smaller gap often suggests higher reactivity. |
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions.
In the context of this compound, NBO analysis can elucidate the nature of the C-F bond, the interactions of the methanol substituent with the indole ring, and the delocalization of electrons within the aromatic system. researchgate.net By examining the occupancies of bonding and antibonding orbitals, NBO analysis can quantify the strength of donor-acceptor interactions, such as the delocalization of lone pair electrons into adjacent antibonding orbitals. wikipedia.org These interactions play a crucial role in determining the molecule's geometry, stability, and reactivity. The NBO method provides a chemically intuitive framework for understanding the electronic structure that goes beyond the simple Lewis structure representation. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior at finite temperatures. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of time-dependent processes. youtube.com
For a flexible molecule like this compound, which has a rotatable methanol group, MD simulations can be used to investigate its conformational preferences in different environments, such as in solution. researchgate.net By simulating the molecule's trajectory over time, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, which is particularly important in the context of biological activity. nih.govnih.gov For instance, computational studies on other indole derivatives have utilized MD simulations to understand their stable binding modes within biological targets. nih.gov
Theoretical Exploration of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and rate.
For the synthesis of this compound and its analogs, theoretical studies can be employed to explore different synthetic routes and reaction mechanisms. nih.govbhu.ac.inrsc.org For example, in the functionalization of the indole ring, computational methods can help to understand the regioselectivity of the reaction, explaining why a particular position on the ring is more reactive than others. nih.gov DFT calculations have been used to model the reaction paths and intermediates in various indole syntheses, providing insights that are often difficult to obtain through experimental means alone. researchgate.net These theoretical explorations can guide the optimization of reaction conditions and the development of new, more efficient synthetic strategies.
Computational Assessment of Energetic and Electronic Properties
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the energetic and electronic characteristics of molecules. nih.govnih.gov These studies provide insights into molecular stability, reactivity, and potential intermolecular interactions. For this compound and its analogs, these assessments are vital for understanding how substituents on the indole ring modulate its electronic nature.
Research Findings:
Studies on fluorinated indole derivatives have shown that the introduction of a fluorine atom generally increases the ionization potential (IP) of the indole ring. rug.nl This is attributed to the high electronegativity of fluorine, which withdraws electron density from the aromatic system. The position of the fluorine substituent has a marked effect on the extent of this electronic perturbation. For instance, substitution at the 5- and 7-positions of the indole ring has been found to be particularly effective at increasing the IP. rug.nl While specific data for 4-fluoroindole (B1304775) was not as prominently featured in the compared studies, the trend suggests a significant electronic impact.
The electronic properties of indole derivatives can be further explored by analyzing their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com
For indole itself, the HOMO is typically distributed over the pyrrole (B145914) ring, making it susceptible to electrophilic attack at the C3 position. The introduction of a fluorine atom at the 4-position and a methanol group at the 7-position would alter the distribution and energies of these orbitals. The electron-withdrawing fluorine atom would be expected to lower both the HOMO and LUMO energy levels, thereby increasing the ionization potential and electron affinity. The methanol group at the 7-position, being a weak electron-donating group through resonance and an electron-withdrawing group through induction, would have a more complex influence on the electronic landscape.
The molecular electrostatic potential (MEP) surface is another valuable tool for understanding the electronic properties of a molecule. It visualizes the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. In indole derivatives, the region around the NH group is typically characterized by a positive electrostatic potential, making it a hydrogen bond donor site. The π-electron-rich regions of the aromatic rings exhibit negative electrostatic potential. The fluorine atom in this compound would create a region of negative potential, while the hydroxyl proton of the methanol group would be a site of positive potential.
Table 6.4.1: Calculated Ionization Potentials of Fluorinated Indole Analogs
| Compound | Calculated Ionization Potential (eV) |
|---|---|
| Indole | 7.76 |
| 4-Fluoroindole | 7.93 |
| 5-Fluoroindole | 8.02 |
| 6-Fluoroindole | 7.89 |
Note: The data in this table is derived from comparative studies on fluoroindoles and serves as an illustrative representation of the expected trends. rug.nl The values are calculated at the B3LYP/6-311+G(2df,2p) level of theory.
Computational Lipophilicity and Polarity Studies for Scaffold Design (in the context of SAR studies)
Lipophilicity and polarity are fundamental properties that govern the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). Computational methods to predict these properties, such as the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA), are indispensable in modern drug discovery for scaffold design and optimization in SAR studies. peter-ertl.comgitlab.io
Research Findings:
Polarity is often assessed by the TPSA, which is the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. nih.gov TPSA is a good predictor of a drug's oral bioavailability and blood-brain barrier penetration. The hydroxyl group of the methanol substituent at the 7-position and the nitrogen atom of the indole ring are the primary contributors to the TPSA of this compound.
Quantitative Structure-Activity Relationship (QSAR) studies frequently employ descriptors like logP and TPSA to build predictive models of biological activity. nih.govnih.goveurjchem.commdpi.com For the this compound scaffold, these computational parameters would be critical in guiding the synthesis of analogs with improved pharmacokinetic profiles. For example, modifying the methanol group to an ether or an ester could systematically alter both lipophilicity and polarity, allowing for a detailed exploration of the SAR.
Table 6.5.1: Calculated Lipophilicity and Polarity Descriptors for Indole Analogs
| Compound | Calculated logP | Calculated TPSA (Ų) |
|---|---|---|
| Indole | 1.95 | 15.79 |
| 4-Fluoroindole | 2.15 | 15.79 |
| (1H-Indol-7-yl)methanol | 1.54 | 35.53 |
Note: The logP and TPSA values for Indole, 4-Fluoroindole, and (1H-Indol-7-yl)methanol are computationally predicted values from chemical databases. The values for this compound are estimated based on the additive effects of the substituents and are for illustrative purposes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-fluoro-1H-indol-7-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or Vilsmeier-Haack formylation of 4-fluoroindole, followed by reduction of the carbonyl group. For example, POCl₃ and DMF are used to introduce formyl groups, which are subsequently reduced using NaBH₄ or LiAlH₄ . Key variables include temperature control (0–5°C during formylation to minimize side reactions) and solvent choice (e.g., THF for reduction steps to stabilize intermediates). Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The indole NH proton appears as a broad singlet (δ ~11 ppm). The fluorinated aromatic protons show splitting patterns due to coupling with ¹⁹F (e.g., J₃-F ~8–10 Hz). The hydroxymethyl group (–CH₂OH) resonates at δ ~4.5–5.0 ppm (¹H) and δ ~60–65 ppm (¹³C) .
- FTIR : O–H stretching (3200–3600 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) are critical for functional group confirmation.
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ with m/z ~180–182, depending on isotopic fluorine distribution .
Q. How does the compound’s stability under varying storage conditions (e.g., temperature, light, humidity) affect experimental reproducibility?
- Methodological Answer : this compound is prone to oxidation at the benzylic alcohol position. Storage recommendations:
- Short-term : Dissolve in anhydrous DMSO or ethanol under inert gas (N₂/Ar) at –20°C.
- Long-term : Lyophilize and store at –80°C with desiccants (e.g., silica gel). Degradation can be monitored via TLC (Rf shift) or HPLC retention time changes .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). To reconcile
- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (<0.1% DMSO).
- Dose-response validation : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish direct target engagement from off-target effects .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich positions on the indole ring. The fluorine atom at C4 directs electrophiles to C5 or C6 via meta/para electronic effects. Solvent models (e.g., PCM for ethanol) refine predictions by accounting for hydrogen bonding with the –CH₂OH group .
Q. What environmental and metabolic stability assays are critical for preclinical development of derivatives?
- Methodological Answer :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Low t₁/₂ (<30 min) indicates need for structural modification (e.g., methyl ether protection of –CH₂OH) .
- Ecotoxicity : Use Daphnia magna or algae growth inhibition tests to assess EC₅₀ values, ensuring compliance with REACH regulations .
Contradiction Analysis and Future Directions
Q. Why do some studies report high aqueous solubility for this compound while others classify it as poorly soluble?
- Analysis : Discrepancies arise from polymorphism (crystalline vs. amorphous forms) and pH-dependent solubility (pKa ~9.5 for indole NH). Methodological solutions:
- Use dynamic light scattering (DLS) to characterize particle size distribution.
- Perform equilibrium solubility studies in buffered solutions (pH 2–8) .
Q. What structural modifications enhance the compound’s utility as a fluorescent probe or pharmacophore?
- Future Directions :
- Fluorophore integration : Attach dansyl or BODIPY groups to the indole nitrogen via Mannich reactions.
- Bioisosteric replacement : Substitute –CH₂OH with –CF₂OH to improve metabolic stability while retaining hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
